3-Demethyl Thiocolchicine-d3
CAS No.: 1246818-03-0
Cat. No.: VC0196576
Molecular Formula: C21H20NO5SD3
Molecular Weight: 404.49
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246818-03-0 |
---|---|
Molecular Formula | C21H20NO5SD3 |
Molecular Weight | 404.49 |
IUPAC Name | 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Standard InChI | InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
Appearance | Yellow Solid |
Melting Point | >246°C (dec.) |
Introduction
Chemical Properties and Structure
Molecular Identity and Classification
3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled variant of thiocolchicine, specifically featuring three deuterium atoms in its structure. This compound belongs to the colchicinoid family, which are naturally occurring alkaloids with significant pharmacological activities. The compound is formally known as 3-O-demethyl-acetyl-d3-thiocolchicine based on its chemical structure and modification pattern .
Chemical Identification
The chemical properties of 3-Demethyl Thiocolchicine-d3 are summarized in Table 1, which provides essential identification parameters used in chemical databases and reference standards.
Table 1: Chemical Identification Parameters of 3-Demethyl Thiocolchicine-d3
Parameter | Value |
---|---|
CAS Number | 1246818-03-0 |
Molecular Formula | C₂₁H₂₀D₃NO₅S |
Molecular Weight | 404.495 g/mol |
Exact Mass | 404.149 g/mol |
Polar Surface Area (PSA) | 110.16 Ų |
LogP | 3.6728 |
The compound has a CAS registry number of 1246818-03-0, which uniquely identifies it in chemical databases . Its molecular formula C₂₁H₂₀D₃NO₅S indicates the presence of 21 carbon atoms, 20 hydrogen atoms, 3 deuterium atoms, one nitrogen atom, 5 oxygen atoms, and one sulfur atom .
Structural Features
3-Demethyl Thiocolchicine-d3 is characterized by:
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A seven-membered tropolone ring system typical of colchicinoids
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Three deuterium atoms (²H or D) replacing hydrogen atoms in the acetyl group
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A demethylated structure at the 3-position, featuring a hydroxyl group instead of a methoxy group
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A methylthio group that distinguishes it from standard colchicine derivatives
The structural modification includes the absence of a methyl group at position 3 (hence "demethyl") and the presence of three deuterium atoms, which serve as stable isotope labels, making this compound particularly valuable for analytical applications .
Synthesis and Production
Specification | Details |
---|---|
Product Format | Neat (undiluted compound) |
Purity | Certified reference material grade |
Regulatory Status | Controlled product with restrictions |
Handling Requirements | Special documentation may be required |
Stability | Short shelf life product |
As indicated by LGC Standards, the compound is classified as a "stable isotope labeled" product and a "metabolite," suggesting its application in metabolic studies and analytical methods . The product is subject to regulatory restrictions, with suppliers noting that "restrictions may apply" and "controlled product" status, indicating the need for proper documentation for purchase and handling .
Applications and Research Significance
Analytical Reference Standards
The primary application of 3-Demethyl Thiocolchicine-d3 is as a certified reference material in analytical chemistry. The deuterium labeling provides a mass shift in mass spectrometric analysis, making it invaluable for:
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Quantitative analysis of thiocolchicine and its metabolites in biological samples
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Internal standardization in liquid chromatography-mass spectrometry (LC-MS) methods
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Method development and validation for pharmaceutical analysis
The incorporation of deuterium atoms creates a compound with nearly identical chemical properties to the non-deuterated analog but with a distinguishable mass, enabling precise quantification even in complex matrices .
Pharmaceutical Research
3-Demethyl Thiocolchicine-d3 serves important functions in pharmaceutical research, particularly in studies related to:
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Drug metabolism and pharmacokinetics (DMPK) studies of colchicine derivatives
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Metabolite identification and quantification
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Bioanalytical method development for clinical trials
The compound is categorized as relevant to "additional pharmaceutical toxicology reference materials" and "additional neuro products," suggesting its importance in neurological and toxicological research applications .
Relationship to Thiocolchicoside
The non-deuterated parent compound, 3-O-demethylthiocolchicine, serves as a precursor for thiocolchicoside (3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicine), which is a widely used pharmaceutical ingredient for treating diseases of the muscle-skeletal system . The deuterated analog likely assists in research related to thiocolchicoside metabolism and analysis.
Thiocolchicoside, derived from 3-O-demethylthiocolchicine, is synthesized through glucosidation processes. One such process involves the reaction of 3-O-demethylthiocolchicine with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in the presence of catalysts like 1,1,3,3-tetramethylguanidine and boron trifluoride .
Physical and Chemical Properties
Spectroscopic Properties
The deuterium labeling in 3-Demethyl Thiocolchicine-d3 confers distinctive spectroscopic properties, particularly in mass spectrometry. The presence of three deuterium atoms results in a mass shift of approximately +3 Da compared to the non-deuterated compound, which is useful for distinguishing between the labeled standard and the analyte in quantitative analysis.
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